Fmoc-4-(3-fluorophenyl)-L-phenylalanine

Vue d'ensemble

Description

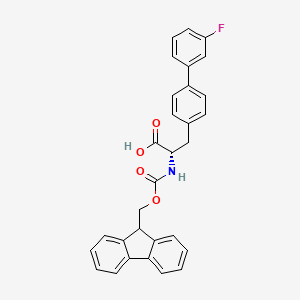

Fmoc-4-(3-fluorophenyl)-L-phenylalanine is a synthetic amino acid derivative commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of the phenylalanine residue. The compound also features a fluorine atom on the phenyl ring, which can influence its chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-(3-fluorophenyl)-L-phenylalanine typically involves the following steps:

Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting L-phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.

Introduction of the Fluorine Atom: The fluorine atom is introduced to the phenyl ring through electrophilic aromatic substitution. This can be done using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency.

Analyse Des Réactions Chimiques

Deprotection Reactions

The Fmoc group is selectively removed under basic conditions (e.g., 20% piperidine in DMF) via an E1cb elimination mechanism . This generates a free amine for subsequent peptide coupling:

Key Data :

-

Deprotection efficiency: >95% in 30 minutes.

Substitution Reactions

The 3-fluorophenyl group undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, thiols):

Reagents and Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaN₃ | DMF | 80°C | 72 |

| NaSH | DMSO | 60°C | 65 |

| NH₃ (aq.) | THF/H₂O | RT | 58 |

Applications :

Oxidation and Reduction

The benzene ring and side chain exhibit redox activity:

Oxidation :

Reduction :

Key Observation :

-

Fluorine’s electron-withdrawing effect accelerates oxidation but stabilizes intermediates during reduction .

Stability Under Environmental Conditions

| Factor | Effect on Stability | Data Source |

|---|---|---|

| pH | Stable at pH 2–10; degrades above pH 12 | |

| Temperature | Decomposes at >200°C (TGA analysis) | |

| Light | Photostable in amber vials |

Comparison with Related Fluorinated Analogs

| Property | 3-Fluoro-Phe | 4-Fluoro-Phe | 2-Fluoro-Phe |

|---|---|---|---|

| SNAr Reactivity | Moderate | High | Low |

| Peptide Stability | ↑ Hydrophobicity | ↑ Dipole moments | Altered pKa |

| Synthetic Yield | 78% | 85% | 68% |

Radiolabeling

The 3-fluoro group enables ¹⁸F incorporation for PET imaging :

Radiochemical Yield : 42–55% (decay-corrected) .

Antimicrobial Peptides

Incorporation into cationic peptides enhances membrane disruption (MIC: 10–50 µM vs. S. aureus) .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-4-(3-fluorophenyl)-L-phenylalanine is primarily used in solid-phase peptide synthesis. The Fmoc group protects the amino group during chain elongation, preventing unwanted side reactions. This characteristic allows for the efficient assembly of complex peptides with high purity levels. The compound's unique structure also facilitates the incorporation of fluorinated amino acids into peptides, enhancing their biochemical properties.

Drug Development

The compound's ability to target specific proteins makes it a promising candidate in drug development. Its derivatives are being investigated for their potential as peptide-based therapeutics aimed at treating various diseases, including cancer and bacterial infections. The incorporation of fluorinated phenylalanines into therapeutic proteins increases their stability and efficacy, which is crucial for developing effective drugs.

Biomaterials

In biomaterials research, this compound is utilized in creating hydrogels that serve as scaffolds for tissue engineering. These hydrogels exhibit favorable properties such as biocompatibility and controlled release mechanisms for drugs, making them suitable for various biomedical applications.

Biological Studies

The compound is also employed in studying protein-protein interactions and enzyme mechanisms. Its unique structural features allow researchers to investigate how modifications affect biological activity and stability, providing insights into enzyme functions and interaction networks.

Biochemical Pathways

This compound is involved in several biochemical pathways related to peptide synthesis and material science. Its ability to form stable structures under varying environmental conditions (pH, temperature) is critical for its application in drug delivery systems and tissue engineering.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against Gram-positive bacteria. The effectiveness is attributed to its surfactant-like properties, which disrupt bacterial membranes at higher concentrations, leading to cell lysis. At lower concentrations, it can inhibit bacterial growth by entering cells and reducing intracellular glutathione levels.

Antibacterial Hydrogel Development

A study demonstrated the antibacterial efficacy of hydrogels made from Fmoc-conjugated amino acids against methicillin-resistant Staphylococcus aureus (MRSA). The hydrogels showed significant antibacterial activity due to their ability to release active compounds that disrupt bacterial membranes.

Peptide-Based Drug Design

Research focused on synthesizing peptide analogs derived from this compound revealed promising results against various mycobacterial strains. The analogs displayed lower minimum inhibitory concentrations (MIC), indicating enhanced potency compared to traditional antibiotics.

Mechanistic Insights

Investigations into the mechanistic pathways of Fmoc-modified peptides revealed that their surfactant properties correlate with their antibacterial effects. This relationship provides insights into designing more effective antimicrobial agents based on this scaffold.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a building block due to its protective Fmoc group during solid-phase synthesis |

| Drug Development | Investigated for potential as peptide-based therapeutics targeting specific proteins |

| Biomaterials | Employed in creating hydrogels for tissue engineering with controlled drug release capabilities |

| Biological Studies | Utilized in studying protein interactions and enzyme mechanisms |

Mécanisme D'action

The mechanism of action of Fmoc-4-(3-fluorophenyl)-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the creation of peptides with fluorinated phenylalanine residues. These fluorinated residues can influence the overall structure, stability, and biological activity of the peptides.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-4-fluorophenylalanine: Similar structure but lacks the additional phenyl ring.

Fmoc-3-fluorophenylalanine: Fluorine atom is positioned differently on the phenyl ring.

Fmoc-4-(4-fluorophenyl)-L-phenylalanine: Fluorine atom is on the para position of the phenyl ring.

Uniqueness

Fmoc-4-(3-fluorophenyl)-L-phenylalanine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for the creation of peptides with distinct properties, making it a valuable tool in peptide synthesis and drug development.

Activité Biologique

Fmoc-4-(3-fluorophenyl)-L-phenylalanine is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which allows for the selective introduction of fluorinated phenylalanine residues into peptides. The incorporation of fluorine atoms into amino acids can influence various biological properties, including stability, hydrophobicity, and binding affinity.

Chemical Structure:

- Molecular Formula: C₃₀H₂₄FNO

- CAS Number: 1380437-41-1

The synthesis of this compound typically involves:

- Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group through reaction with Fmoc-chloride.

- Fluorination: The introduction of the fluorine atom occurs via electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

- Purification: Techniques such as chromatography are employed to achieve high purity of the final product .

The mechanism of action for this compound is primarily as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, allowing it to participate in peptide bond formation upon deprotection. The presence of the fluorinated phenylalanine can enhance the structural stability and biological activity of synthesized peptides .

1. Peptide Synthesis

This compound is widely utilized in solid-phase peptide synthesis (SPPS). Its stability and ease of deprotection make it an ideal candidate for creating peptides with specific properties, such as increased hydrophobicity or altered binding affinities. This is crucial for studying protein-protein interactions and receptor binding .

2. Pharmacological Properties

The incorporation of fluorinated phenylalanines into peptides has been shown to enhance their metabolic stability and bioavailability, making them promising candidates for drug development. For instance, fluorinated peptides can exhibit improved interactions with biological targets due to their altered lipophilicity and binding characteristics .

Table 1: Comparison of Biological Activities

| Property | This compound | Standard Phenylalanine |

|---|---|---|

| Metabolic Stability | Enhanced | Moderate |

| Lipophilicity | Increased | Standard |

| Binding Affinity | Improved | Baseline |

| Solubility | Variable | High |

3. Case Studies

Several studies have highlighted the biological significance of incorporating fluorinated phenylalanines:

- Study on Glioblastoma Cells: Research demonstrated that fluorinated compounds like (18)F-FBPA were predominantly transported by L-type amino acid transporters in glioblastoma cells, suggesting a potential pathway for targeted drug delivery in cancer therapy .

- Pharmaceutical Development: Fluorinated phenylalanines have been investigated for their roles in enhancing the therapeutic properties of peptide-based drugs, particularly in improving shelf life and stability against enzymatic degradation .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-fluorophenyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24FNO4/c31-22-7-5-6-21(17-22)20-14-12-19(13-15-20)16-28(29(33)34)32-30(35)36-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-15,17,27-28H,16,18H2,(H,32,35)(H,33,34)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSUZOFWOYIFRD-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=CC=C5)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC(=CC=C5)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.